cis-3-(Fluoromethyl)cyclobutan-1-ol

Description

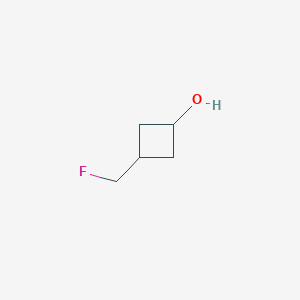

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(fluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVULJRLJUMRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Fluorinated Cyclobutane Derivatives in Chemical Synthesis

Fluorinated organic compounds have become indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into an organic molecule can dramatically alter its physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity. nbuv.gov.uaresearchgate.net When the fluorine or a fluoroalkyl group is incorporated into a cyclobutane (B1203170) ring, it combines the unique conformational constraints of the four-membered ring with the potent electronic effects of fluorine.

The cyclobutane motif itself is increasingly utilized in drug discovery to impart three-dimensionality, a desirable trait for improving compound properties and moving away from flat, aromatic structures. nih.gov The puckered nature of the cyclobutane ring allows for specific spatial arrangements of substituents, influencing how a molecule interacts with its biological target. acs.orglibretexts.orgresearchgate.net The synthesis of stereochemically defined cyclobutanes, particularly those with a cis-1,3-disubstitution pattern, is an active area of research, as this arrangement allows for precise positioning of functional groups. acs.orgnih.govnih.gov

The table below summarizes some key properties of related fluorinated cyclobutane building blocks, providing context for the characteristics of cis-3-(Fluoromethyl)cyclobutan-1-ol.

| Property | Value | Reference |

| Molecular Formula | C5H9FO | chiralen.com |

| Molecular Weight | 104.12 g/mol | chiralen.com |

| Storage Temperature | 2-8°C | chiralen.com |

| CAS Number | 2166690-12-4 | chiralen.com |

Rationale for the Investigation of Cis 3 Fluoromethyl Cyclobutan 1 Ol

The specific structure of cis-3-(Fluoromethyl)cyclobutan-1-ol, with its cis-oriented fluoromethyl and hydroxyl groups, presents a compelling case for its investigation. The hydroxyl group provides a handle for further chemical modifications, such as esterification, etherification, or oxidation, allowing for its incorporation into larger, more complex molecules. The fluoromethyl group, a bioisostere of a methyl or ethyl group, can enhance metabolic stability by blocking sites of oxidation. nbuv.gov.ua

The cis relationship between the two functional groups fixes their relative orientation, which is of particular interest in medicinal chemistry for designing compounds that fit into specific protein binding pockets. nih.gov The development of synthetic routes to access such cis-1,3-disubstituted cyclobutanes is a key area of focus, with methods like the diastereoselective reduction of cyclobutanone (B123998) derivatives being explored. acs.orgresearchgate.net The investigation of this compound is therefore driven by its potential as a versatile building block for the synthesis of novel bioactive molecules. researchgate.net

Overview of Research Trajectories for Cis 3 Fluoromethyl Cyclobutan 1 Ol

Retrosynthetic Analysis of this compound

A logical retrosynthetic disconnection of the target molecule, this compound, points to 3-(fluoromethyl)cyclobutanone as its immediate precursor. The pivotal transformation is the stereoselective reduction of the ketone, where the cis relationship between the alcohol and the fluoromethyl group is established.

Further deconstruction of 3-(fluoromethyl)cyclobutanone reveals several potential synthetic avenues. A functional group interconversion approach suggests that the fluoromethyl group can be installed via fluorination of a corresponding precursor, such as 3-(hydroxymethyl)cyclobutanone (B575190) or a derivative thereof. Alternatively, the entire fluorinated carbon framework could be constructed from simpler starting materials using cycloaddition or ring-expansion/contraction strategies. A plausible precursor is 3-oxocyclobutane carboxylic acid, which allows for manipulation of the carboxyl group to yield the fluoromethyl moiety and subsequent reduction of the ketone.

Prior Approaches to Cyclobutanol (B46151) Synthesis and Adaptations for this compound

The synthesis of the cyclobutane ring, particularly with the substitution pattern required for this compound, can draw upon several established chemical transformations.

Cycloaddition Strategies for the Cyclobutane Core Precursors

[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis and offer a direct route to the four-membered ring system. researchgate.netbldpharm.com A frequently employed strategy involves the reaction of a ketene (B1206846) or ketene equivalent with an appropriately substituted alkene. nih.gov For the synthesis of a precursor to 3-(fluoromethyl)cyclobutanone, one could envision the cycloaddition of dichloroketene (B1203229) with an allyl ether, such as allyl benzyl (B1604629) ether. Subsequent reductive dehalogenation of the resulting dichlorocyclobutanone would yield the core cyclobutanone (B123998) structure, which can then be further functionalized. vub.ac.be The challenge lies in the selection and subsequent transformation of the alkene substituent to introduce the fluoromethyl group or a suitable precursor.

Ring Contraction and Expansion Methodologies for Cyclobutane Derivatization

Alternative strategies for constructing the cyclobutane skeleton involve the rearrangement of larger or smaller ring systems. Ring contraction of five-membered rings, such as substituted pyrrolidines, has been shown to produce functionalized cyclobutanes stereoselectively. nih.gov This method typically involves the generation of a 1,1-diazene from the pyrrolidine, which then extrudes nitrogen to form a 1,4-biradical that collapses to the cyclobutane ring. nih.gov

Conversely, ring expansion of cyclopropylcarbinyl systems can also lead to cyclobutanones. For example, the pinacol-type rearrangement of 2,3-disubstituted α-hydroxycyclopropyl carbinols can yield cyclobutanones. While powerful, the application of these methods to the specific synthesis of 3-(fluoromethyl)cyclobutanone would require the development of custom substrates bearing the necessary fluorinated substituent or its precursor.

Stereoselective Synthesis of this compound

Achieving the desired cis stereochemistry is the most critical aspect of synthesizing the title compound. This is typically addressed during the reduction of the cyclobutanone precursor.

Diastereoselective Approaches to this compound

The hydride reduction of 3-substituted cyclobutanones has been demonstrated to be highly diastereoselective, yielding predominantly the cis-alcohol. This high selectivity, often exceeding 90%, is observed with a variety of hydride reducing agents, including sodium borohydride (B1222165) and lithium aluminum hydride. The stereochemical outcome is governed by torsional strain, which favors a hydride attack from the face anti to the substituent, consistent with the Felkin-Anh model.

Computational and experimental studies have shown that the selectivity can be further enhanced by modifying reaction conditions. Lowering the reaction temperature and using solvents with lower polarity generally lead to an increase in the cis:trans ratio. This robust selectivity provides a reliable method for converting 3-(fluoromethyl)cyclobutanone into the desired this compound.

Below is a table summarizing typical conditions and outcomes for the diastereoselective reduction of 3-substituted cyclobutanones, which is directly applicable to the synthesis of the target molecule.

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Product Ratio (cis:trans) | Reference |

| 3-Phenylcyclobutanone | NaBH₄ | Methanol | 0 | >95:5 | |

| 3-Phenylcyclobutanone | LiAlH₄ | THF | 0 | >95:5 | |

| 3-Benzyloxycyclobutanone | NaBH₄ | Methanol | -78 | 97:3 | |

| 3-Benzyloxycyclobutanone | L-Selectride® | THF | -78 | >99:1 |

Enantioselective Synthesis of this compound Precursors

For applications requiring enantiomerically pure materials, the enantioselective synthesis of the cyclobutanol or its ketone precursor is necessary. The catalytic asymmetric reduction of prochiral cyclobutanones has been explored. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, have been successfully employed for the reduction of 3,3-disubstituted cyclobutanones, affording the corresponding alcohols with high enantiomeric excess (ee). For example, the reduction of 2,2-dimethyl-3,3-diphenylcyclobutanone using an (S)-B-Me oxazaborolidine catalyst yielded the alcohol in 93% yield and 91% ee.

This methodology could be applied to a kinetic resolution of racemic 3-(fluoromethyl)cyclobutanone. Treatment with a chiral reducing agent could selectively reduce one enantiomer to the alcohol, allowing for the separation of the enantioenriched alcohol and the remaining unreacted ketone. Such strategies open the door to accessing specific enantiomers of this compound.

Synthetic Routes to a Key Fluorinated Cyclobutane Intermediate Explored

The synthesis of this compound, a fluorinated cyclobutane derivative of interest in medicinal chemistry and materials science, is achieved through various synthetic methodologies. These strategies primarily focus on the effective introduction of the fluoromethyl group and the optimization of reaction pathways to ensure high yields and purity.

Reactivity and Derivatization of Cis 3 Fluoromethyl Cyclobutan 1 Ol

Chemical Reactivity Profile of the Hydroxyl Group in cis-3-(Fluoromethyl)cyclobutan-1-ol

The hydroxyl group in this compound exhibits typical reactivity for a secondary alcohol, serving as a versatile handle for the introduction of various functional groups through esterification, etherification, and oxidation. Furthermore, it can be temporarily masked using protecting groups to allow for selective reactions elsewhere in the molecule.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to yield a variety of derivatives. These reactions are fundamental for modifying the steric and electronic properties of the molecule.

Esterification: The formation of esters from this compound can be achieved through standard protocols, such as reaction with acyl chlorides or carboxylic acids under activating conditions. For instance, DCC (dicyclohexylcarbodiimide) coupling can be employed for esterification with a carboxylic acid. nih.gov

Etherification: Ether derivatives can be synthesized, for example, through a Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide. Another common method is the reaction of the alcohol with an alkyl halide in the presence of a base like sodium hydride.

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| 3-Borylated cyclobutanol (B46151) | Benzoic acid, DCC, CH₂Cl₂ | 3-Borylated cyclobutyl benzoate | Esterification | nih.gov |

| 3-Borylated cyclobutanol | NaH, BnBr, THF | 3-Borylated cyclobutyl benzyl (B1604629) ether | Etherification | nih.gov |

Oxidation Pathways and Products

Oxidation of the secondary alcohol in this compound provides a direct route to the corresponding ketone, cis-3-(fluoromethyl)cyclobutanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and scale of the reaction.

Common oxidation methods include the use of chromium-based reagents (e.g., PCC, PDC) or milder, more modern reagents like Dess-Martin periodinane or a Swern oxidation. The oxidation of substituted cyclobutanols to cyclobutanones is a well-established transformation. researchgate.net For instance, the oxidation of a cyclobutanol to a cyclobutanone (B123998) has been reported using ruthenium tetroxide or sodium ruthenate. researchgate.net

| Starting Material | Oxidizing Agent | Product | Reference |

| Substituted Cyclobutanol | Ruthenium tetroxide | Substituted Cyclobutanone | researchgate.net |

| Substituted Cyclobutanol | Sodium ruthenate | Substituted Cyclobutanone | researchgate.net |

| Primary/Secondary Alcohols | TEMPO/NaBr/NaOCl | Aldehyde/Ketone | researchgate.net |

Protection and Deprotection Strategies

To prevent unwanted reactions of the hydroxyl group during multi-step syntheses, it can be temporarily protected. Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation and removal under mild and specific conditions. wikipedia.orglibretexts.org

Protection: The hydroxyl group of this compound can be converted to a silyl ether by reacting it with a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base such as imidazole. wikipedia.org The choice of the silyl group can influence the stability of the protected alcohol.

Deprotection: The removal of silyl ether protecting groups is typically achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond. harvard.edu The stability of different silyl ethers to acidic and basic conditions varies, allowing for selective deprotection strategies in molecules with multiple protected hydroxyl groups. wikipedia.org

| Silyl Ether | Abbreviation | Relative Acidic Stability | Relative Basic Stability | Common Deprotection Reagent | Reference |

| Trimethylsilyl | TMS | 1 | 1 | Mild acid | wikipedia.org |

| Triethylsilyl | TES | 64 | 10-100 | Acid, Fluoride source | wikipedia.org |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 | Fluoride source (TBAF) | wikipedia.org |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Fluoride source (TBAF) | wikipedia.org |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Fluoride source (TBAF) | wikipedia.org |

Transformations Involving the Cyclobutane (B1203170) Ring of this compound

The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions and allows for unique functionalization pathways that are not as readily accessible in larger, less strained cycloalkanes. nih.govmasterorganicchemistry.com

Ring-Opening Reactions and Mechanism

The high strain energy of cyclobutanes can be harnessed to drive selective ring-opening reactions, leading to the formation of valuable linear aliphatic compounds. researchgate.net These reactions can proceed through various mechanisms, including transition metal-catalyzed processes or radical-mediated pathways. magtech.com.cn For instance, the ring-opening of tert-cyclobutanols can be initiated by single-electron oxidation to form a cyclobutyloxy radical, which then undergoes C-C bond cleavage. magtech.com.cn Thermal ring-opening of certain substituted cyclobutanols has also been observed. researchgate.net While specific studies on this compound are limited, its structure suggests potential for similar reactivity.

Functionalization of the Cyclobutane Skeleton

Beyond reactions that cleave the ring, the cyclobutane skeleton itself can be further functionalized. C-H functionalization logic has emerged as a powerful tool for the direct introduction of new substituents onto the cyclobutane core. acs.org For example, palladium-catalyzed C-H arylation has been used to introduce aryl groups at positions adjacent to a directing group on the cyclobutane ring. acs.org While the fluoromethyl group itself is not a directing group in the classical sense, the development of new catalytic systems may enable direct functionalization of the C-H bonds of the cyclobutane ring in this compound.

Reactivity of the Fluoromethyl Moiety in this compound

The fluoromethyl group (–CH₂F) is a key feature of this molecule, introduced to modulate properties such as metabolic stability and binding affinity in medicinal chemistry contexts. Its reactivity is largely dictated by the strong carbon-fluorine (C-F) bond.

Selective Defluorination Studies

Selective defluorination involves the cleavage of a C-F bond, which is among the strongest single bonds in organic chemistry. This high bond strength makes the fluoromethyl group generally stable and resistant to cleavage.

Currently, there are no specific studies in the scientific literature that detail the selective defluorination of this compound. Research on defluorination tends to focus on more activated systems, such as polyfluorinated compounds or molecules where the fluorine is adjacent to a π-system. For a simple monofluoromethyl group on an aliphatic ring, achieving selective C-F bond scission without affecting other parts of the molecule presents a significant chemical challenge.

Table 1: General Reactivity for Defluorination in Related Systems

| Substrate Type | Reagent/Conditions | Outcome | Applicability to Target Compound |

|---|---|---|---|

| Perfluoroalkyl Ketones | Organophosphorus Reagents | Selective monodefluorination | Low; mechanism relies on the ketone functionality. |

Fluorine-Directed Reactivity Enhancements

The high electronegativity of the fluorine atom can influence the reactivity of neighboring functional groups through inductive effects or by participating directly in a reaction.

No specific research has been published demonstrating fluorine-directed reactivity enhancements for this compound. In analogous systems, a fluorine atom can act as a hydrogen bond acceptor, potentially influencing the conformation of the molecule and the reactivity of the nearby hydroxyl group. For example, intramolecular hydrogen bonding between the fluorine and the hydroxyl proton could alter the nucleophilicity of the oxygen atom or direct the stereochemical course of its reactions. However, without experimental data, such effects remain speculative for this specific compound.

Regioselectivity and Stereoselectivity in Reactions of this compound

The spatial arrangement of substituents on the cyclobutane ring is a critical factor in controlling the outcome of chemical transformations. In this compound, both the hydroxyl and fluoromethyl groups are on the same face of the ring.

There are no dedicated studies on the regioselectivity and stereoselectivity of reactions for this specific molecule. However, based on studies of other 3-substituted cyclobutane systems, general predictions can be made.

Reactions at the Hydroxyl Group: For reactions such as esterification or etherification, the approach of the reagent will be influenced by the steric bulk of the fluoromethyl group. However, given that the fluoromethyl group is not exceptionally large, this effect may be minimal. The cis-relationship could, in theory, allow for neighboring group participation, where either the fluorine or the entire fluoromethyl group assists in a substitution reaction at the alcohol, potentially influencing the rate and stereochemical outcome.

Stereocontrol in Ring-Opening or Modification: In reactions that involve the cyclobutane ring itself, the cis-configuration would be expected to dictate the stereochemistry of the products. For example, any reaction proceeding through a concerted mechanism would likely result in a product with a predictable stereochemical relationship derived from the starting material. Studies on the reduction of 3-substituted cyclobutanones show a strong preference for the formation of cis-alcohols, which provides context for the thermodynamic stability of this arrangement. acs.org

Table 2: Predicted Stereochemical Outcomes in Reactions of Related Cyclobutane Systems

| Reaction Type | Substrate | Expected Outcome for a cis-Substrate |

|---|---|---|

| Nucleophilic Substitution (Sₙ2) at OH | cis-3-Substituted Cyclobutanol (activated) | Inversion of configuration at the alcohol carbon. |

| Neighboring Group Participation | cis-3-Substituted Cyclobutanol (activated) | Retention of configuration at the alcohol carbon. |

Without empirical data from reactions performed on this compound, these discussions remain based on established principles of stereochemistry and reactivity in similar cyclic systems.

Computational and Advanced Spectroscopic Characterization of Cis 3 Fluoromethyl Cyclobutan 1 Ol

Quantum Chemical Calculations on cis-3-(Fluoromethyl)cyclobutan-1-ol

Quantum chemical calculations are indispensable tools for understanding the molecular properties of this compound at an atomic level. These methods provide insights into the electronic structure, bonding, conformational preferences, and dynamic behavior of the molecule.

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and bonding in molecules like this compound. DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the influence of the fluorine atom on the molecular properties.

DFT studies on analogous fluorinated cyclobutane (B1203170) derivatives have shown that the introduction of fluorine significantly alters the electronic landscape of the molecule. rsc.org For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to compute various electronic properties. These calculations can predict the molecular electrostatic potential (MEP), which identifies regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides a detailed picture of the bonding within the molecule. It can quantify the hyperconjugative interactions that contribute to the stability of certain conformations. For instance, interactions between the C-F bond orbitals and adjacent C-C or C-H anti-bonding orbitals can be analyzed to understand the electronic consequences of fluorination.

| Property | Predicted Value/Observation |

|---|---|

| Dipole Moment | Significant, due to the presence of electronegative F and O atoms. |

| HOMO-LUMO Gap | Relatively large, suggesting good kinetic stability. |

| NBO Charges | Negative charge localized on F and O; positive charge on adjacent carbons. |

Ab Initio Calculations of Conformational Isomers and Energy Landscapes

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.orgdalalinstitute.com For a substituted cyclobutane like this compound, multiple conformational isomers are possible due to the ring puckering and the orientation of the substituents. Ab initio calculations, which are based on first principles without empirical parameters, are well-suited to explore the conformational energy landscape of this molecule.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory with extensive basis sets (e.g., aug-cc-pVTZ), can be used to accurately calculate the energies of different conformers. nih.govnih.gov These calculations would typically identify two primary puckered conformations for the cyclobutane ring, with the substituents occupying either axial or equatorial-like positions. The relative energies of these conformers determine their equilibrium populations. The energy barrier for the interconversion between these conformers (ring-flipping) can also be calculated, providing insight into the molecule's flexibility. nih.govacs.org

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Equatorial-Equatorial | 0.00 | Both substituents in equatorial-like positions, generally more stable. |

| Axial-Axial | ~2-4 | Both substituents in axial-like positions, potential for steric interactions. |

| Transition State | ~5-7 | Planar or near-planar ring, represents the barrier to ring-flipping. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static structures and energies, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a simulated environment, such as in a solvent. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves and changes conformation.

By performing MD simulations, one can observe the ring-flipping process in real-time and analyze the time scales of these conformational changes. Furthermore, the interactions between the solute molecule and the solvent can be investigated, shedding light on how the solvent influences the conformational preferences and dynamics. Such simulations are crucial for bridging the gap between theoretical calculations on isolated molecules and experimental observations in solution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, advanced NMR methods are essential to unambiguously determine its connectivity and stereochemistry, as well as to study its conformational dynamics in solution.

2D NMR Techniques for Connectivity and Stereochemistry Assignment

A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments would be employed for the complete structural assignment of this compound.

¹H NMR: Would provide information on the chemical environment of the protons, with characteristic shifts and coupling constants.

¹³C NMR: Would show the number of unique carbon atoms and their chemical environments.

¹⁹F NMR: Due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus, this technique is particularly valuable for fluorinated compounds. nih.govresearchgate.netaiinmr.com The ¹⁹F spectrum would show a signal for the fluoromethyl group, with coupling to the adjacent protons.

2D NMR techniques are crucial for establishing the connectivity and stereochemistry:

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks, helping to trace the proton connectivity within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): Would correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Is particularly important for determining the cis stereochemistry. NOE enhancements would be observed between protons that are close in space, such as the protons on the carbons bearing the fluoromethyl and hydroxyl groups, if they are on the same face of the ring. researchgate.net

| Experiment | Expected Correlation | Information Gained |

|---|---|---|

| COSY | Correlations between adjacent ring protons. | Proton connectivity around the ring. |

| HSQC/HETCOR | Correlation between each proton and its attached carbon. | Assignment of carbon signals. |

| NOESY | Spatial correlation between the proton on C1 and the protons on C3. | Confirmation of cis stereochemistry. |

Dynamic NMR Studies of Conformational Equilibria

The puckered cyclobutane ring of this compound is expected to undergo rapid ring-flipping at room temperature. dalalinstitute.com This dynamic process can be studied using variable-temperature NMR, a technique known as dynamic NMR (DNMR). libretexts.org

At room temperature, the ring-flipping is fast on the NMR timescale, and the observed NMR spectrum is an average of the two major conformers. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may broaden and eventually resolve into separate sets of peaks for each conformer.

By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational equilibrium, including the free energy of activation (ΔG‡) for the ring-flipping process and the relative populations of the conformers. nih.gov This experimental data provides a valuable comparison with the results obtained from computational studies.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and conformational isomers. For this compound, these methods can confirm the presence of key structural motifs and offer insights into the molecule's three-dimensional structure.

The IR and Raman spectra will be dominated by vibrations characteristic of the alcohol, the alkyl fluoride (B91410), and the cyclobutane ring.

O-H Stretch: A prominent, broad band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The exact position and shape of this band are sensitive to hydrogen bonding. researchgate.netresearchgate.net A sharper, less intense band might indicate a "free" (non-hydrogen-bonded) O-H group, while a broader, red-shifted band would suggest the presence of inter- or intramolecular hydrogen bonding.

C-H Stretches: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the cyclobutane ring and the fluoromethyl group. researchgate.net

C-O Stretch: A strong band in the IR spectrum, typically between 1050 and 1260 cm⁻¹, is indicative of the C-O stretching vibration of the secondary alcohol.

C-F Stretch: A strong absorption in the IR spectrum, generally found in the 1000-1100 cm⁻¹ range, is characteristic of the C-F stretching vibration.

Cyclobutane Ring Vibrations: The puckering and breathing modes of the cyclobutane ring will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), which are sensitive to the conformation of the ring and the orientation of its substituents.

Conformational fingerprinting relies on the fact that different conformers of a molecule have unique vibrational spectra. The relative orientation of the hydroxyl and fluoromethyl groups in different ring puckering conformations would lead to subtle but measurable shifts in vibrational frequencies, particularly those of the O-H, C-F, and ring modes. By comparing experimental spectra with those predicted from quantum chemical calculations for different possible conformers, the most stable conformation in solution can be identified.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Spectroscopic Activity |

| Hydroxyl | O-H Stretch | 3200 - 3600 | IR |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | IR, Raman |

| Alcohol | C-O Stretch | 1050 - 1260 | IR |

| Fluoroalkyl | C-F Stretch | 1000 - 1100 | IR |

| Cyclobutane Ring | Ring Puckering/Breathing | < 1000 | IR, Raman |

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound is a chiral molecule, and therefore its enantiomers can be distinguished using chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These methods measure the differential absorption of left- and right-circularly polarized light and are exquisitely sensitive to the three-dimensional arrangement of atoms. encyclopedia.pubnih.gov The determination of the absolute configuration (e.g., distinguishing the (1R, 3R) from the (1S, 3S) enantiomer) is achieved by comparing experimentally measured chiroptical spectra with spectra predicted from first-principles quantum mechanical calculations. researchgate.net

The standard methodology involves the following steps:

Conformational Search: A thorough computational search is performed to identify all low-energy conformers of the molecule. The flexible cyclobutane ring can adopt different puckered conformations, and the relative orientation of the substituents must be considered.

Quantum Mechanical Calculations: For each significant conformer, the VCD and/or ECD spectra are calculated using advanced theoretical methods, most commonly Density Functional Theory (DFT). nih.gov

Spectral Averaging: The calculated spectra for the individual conformers are averaged based on their predicted relative populations (usually from Boltzmann statistics) to generate a final theoretical spectrum for one of the enantiomers (e.g., the (1R, 3R) form).

Comparison with Experiment: The experimental VCD or ECD spectrum of a purified enantiomer is recorded. The absolute configuration is assigned by matching the sign and intensity patterns of the experimental spectrum with the calculated spectrum. cam.ac.uk An agreement between the experimental spectrum and the one calculated for the (1R, 3R) configuration, for instance, would definitively assign that absolute stereochemistry to the sample.

VCD, which probes chirality in vibrational transitions, is often preferred for small, flexible molecules as it provides a rich set of spectral features throughout the mid-IR region. rsc.orgyoutube.com ECD, which measures differential absorption in the UV-Vis region, is also a powerful tool, though it requires the presence of a suitable chromophore near the stereocenter. nih.govmtoz-biolabs.com For this compound, the carbonyl group is absent, but electronic transitions associated with the oxygen and fluorine atoms could potentially give rise to a measurable ECD spectrum.

Role of Cis 3 Fluoromethyl Cyclobutan 1 Ol As a Synthetic Building Block

Incorporation of cis-3-(Fluoromethyl)cyclobutan-1-ol into Complex Molecular Architectures

The rigid three-dimensional structure of the cyclobutane (B1203170) core in this compound makes it an attractive alternative to planar aromatic rings in drug discovery. researchgate.netnih.gov This section explores how this building block is integrated into larger molecular frameworks.

The hydroxyl group of this compound is a key handle for derivatization. Standard organic transformations can be employed to modify this functional group, allowing for the attachment of the cyclobutane moiety to various molecular scaffolds. For instance, the alcohol can be converted to a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, oxidation of the alcohol to the corresponding ketone, 3-(fluoromethyl)cyclobutan-1-one, provides an electrophilic center for the addition of organometallic reagents or the formation of imines and enamines.

Another strategy involves the etherification or esterification of the hydroxyl group. These reactions link the cis-3-(fluoromethyl)cyclobutyl moiety to other fragments, effectively incorporating its unique structural and electronic properties into a new molecule. The choice of derivatization strategy depends on the desired final molecular architecture and the compatibility of the reaction conditions with other functional groups present in the interacting molecules.

The development of synthetic strategies often focuses on creating a common intermediate that can be diversified. nih.gov For example, a key intermediate like 3-azido-cyclobutanone can be used to generate a variety of functional groups with accessible growth vectors. nih.gov

The cis stereochemistry of this compound is a crucial feature that is often preserved during its incorporation into larger molecules. This allows for the synthesis of fluorinated scaffolds with a well-defined three-dimensional arrangement of atoms. Maintaining stereochemical integrity is vital in drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities.

The synthesis of chiral fluorinated cyclobutane derivatives can be challenging. researchgate.net However, methods such as asymmetric hydroboration of gem-difluorinated cyclobutenes have been developed to produce chiral building blocks. researchgate.net These building blocks can then be used to create a diverse range of enantioenriched fluorinated cyclobutane derivatives. researchgate.net The defined stereochemistry of this compound makes it a valuable precursor for creating complex molecules where the spatial orientation of the fluoromethyl group is critical for its intended function.

Strategies for Further Elaboration of this compound

Beyond simple derivatization of the hydroxyl group, this compound can undergo more complex transformations to build intricate molecular architectures.

The carbon framework of the cyclobutane ring can be further functionalized through various carbon-carbon bond-forming reactions. After converting the alcohol to a ketone, α-functionalization can be achieved via enolate chemistry. For example, deprotonation with a suitable base can generate an enolate that can then react with a range of electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to introduce new carbon substituents onto the ring.

Transition metal-catalyzed cross-coupling reactions are another powerful tool. If the hydroxyl group is converted to a triflate or a halide, it can participate in reactions like Suzuki, Stille, or Sonogashira couplings to attach aryl, vinyl, or alkynyl groups to the cyclobutane core. These reactions significantly expand the structural diversity of molecules that can be accessed from this building block. The regioselectivity of these reactions is a key consideration, especially in substrates with multiple potential reaction sites. nih.govbeilstein-journals.org

The introduction of heteroatoms other than the existing oxygen and fluorine can be achieved through several synthetic routes. The hydroxyl group can be displaced by a variety of nucleophiles, including amines, thiols, and azides, often after activation as a leaving group. For instance, a Mitsunobu reaction can be used to introduce a nitrogen-containing functional group with inversion of stereochemistry, leading to the corresponding trans-substituted cyclobutane derivative.

Alternatively, the ketone derived from the oxidation of this compound can undergo reductive amination to introduce a primary or secondary amine. This transformation is highly valuable for the synthesis of bioactive compounds, as the amine functionality can serve as a key pharmacophore or a point for further derivatization.

Preparation of Analogues and Derivatives from this compound for Chemical Structure-Property Relationship Studies (Focusing on Chemical Properties)

Systematic structural modifications of this compound allow for the investigation of structure-property relationships. By synthesizing a library of analogues and derivatives, researchers can probe how changes in the molecular structure affect key chemical properties such as lipophilicity (logP) and acidity/basicity (pKa). researchgate.net These properties are fundamental to a compound's behavior in various chemical and biological systems. researchgate.net

For example, the fluoromethyl group (-CH₂F) can be compared to other fluoroalkyl groups like difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) to understand the impact of the degree of fluorination on the molecule's electronic properties and intermolecular interactions. nih.govresearchgate.net The position and stereochemistry of the fluorinated substituent also play a critical role.

The following table illustrates how systematic modifications to the core structure of 3-(fluoromethyl)cyclobutanol can be used to study the effect on chemical properties.

| Compound Name | Modification from this compound | Potential Impact on Chemical Properties |

| trans-3-(Fluoromethyl)cyclobutan-1-ol | Change in stereochemistry from cis to trans. | Altered dipole moment and crystal packing, potentially affecting melting point and solubility. |

| 3-(Difluoromethyl)cyclobutan-1-ol | Increased number of fluorine atoms. | Enhanced electron-withdrawing effect, potentially increasing the acidity of the hydroxyl proton. |

| 3-(Trifluoromethyl)cyclobutan-1-ol | Further increase in fluorine atoms. nih.gov | Stronger inductive effect, leading to a more pronounced increase in acidity compared to the difluoromethyl analogue. researchgate.net |

| 1-Amino-3-(fluoromethyl)cyclobutane | Replacement of the hydroxyl group with an amino group. | Introduction of a basic center, allowing for the study of pKa and salt formation. |

| 3-(Fluoromethyl)cyclobutanecarboxylic acid | Oxidation of the hydroxyl group to a carboxylic acid. | Introduction of an acidic functional group, enabling studies on pKa and the formation of various salts and esters. researchgate.net |

Conclusion and Future Research Directions for Cis 3 Fluoromethyl Cyclobutan 1 Ol

Summary of Current Understanding and Key Findings on cis-3-(Fluoromethyl)cyclobutan-1-ol

Currently, this compound is primarily recognized as a commercially available synthetic building block. aaronchem.comchiralen.combldpharm.comabcr.com Its value is inferred from the broader interest in 1,3-disubstituted cyclobutanes, which are considered achiral, three-dimensional motifs valuable in drug discovery. bioorganica.com.ua The introduction of a fluoromethyl group is significant, as fluorine substitution is a well-established strategy for modulating properties such as metabolic stability, lipophilicity, and binding affinity in bioactive molecules. nuph.edu.ua

Direct, peer-reviewed research detailing the synthesis, reactivity, and specific properties of this compound is limited. Its primary role is that of a readily accessible starting material for the synthesis of more complex molecules. The key findings are currently centered on its basic chemical identity and predicted properties rather than extensive experimental characterization.

Table 1: Chemical and Predicted Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2166690-12-4 | aaronchem.comchiralen.combldpharm.com |

| Molecular Formula | C₅H₉FO | aaronchem.com |

| Molecular Weight | 104.12 g/mol | chiralen.com |

| Predicted XlogP | 0.7 | uni.lu |

| Synonyms | (1s,3s)-3-(fluoromethyl)cyclobutan-1-ol | sigmaaldrich.com |

This table is interactive. You can sort and filter the data.

Unexplored Research Avenues for this compound

The full potential of this compound remains largely untapped. Several avenues of research could unlock its utility and contribute to the broader field of organofluorine chemistry.

Novel Synthetic Methodologies and Catalytic Approaches

While the compound is commercially available, the development of novel, scalable, and stereoselective synthetic routes is a critical research area. Reports on analogous structures suggest that direct nucleophilic fluorination of cyclobutane (B1203170) precursors can be challenging, often leading to decomposition or elimination byproducts. chemrxiv.org

Future research should focus on:

Catalytic Asymmetric Synthesis: Exploring transition metal-catalyzed methods, such as rhodium-catalyzed asymmetric hydroboration or copper-catalyzed cyclizations, could provide enantiomerically pure versions of fluorinated cyclobutanols. acs.org

[3+1] Cycloadditions: Formal [3+1] cycloaddition strategies, which have been successfully used to create 3-borylated cyclobutanols from epihalohydrins, could be adapted to introduce the fluoromethyl group or a precursor. nih.gov These borylated intermediates offer a versatile handle for further functionalization.

Flow Chemistry: Investigating continuous flow processes for fluorination reactions could offer better control over reaction parameters, potentially minimizing side reactions and improving the safety and scalability of the synthesis.

Advanced Theoretical Investigations of Reaction Mechanisms

There is a notable absence of theoretical studies focused on this compound. Computational chemistry, particularly Density Functional Theory (DFT), could provide profound insights into its behavior.

Key areas for theoretical investigation include:

Conformational Analysis: Determining the preferred conformations of the molecule and the energetic barriers between them. This is crucial as the spatial arrangement of the hydroxyl and fluoromethyl groups will dictate its reactivity and interactions in biological systems. nih.gov

Reaction Pathway Modeling: Simulating potential reaction mechanisms, such as the oxidation of the alcohol to the corresponding ketone or nucleophilic substitution reactions. This can help predict reaction outcomes, identify key intermediates and transition states, and explain experimentally observed selectivities. researchgate.net

Understanding Fluorine's Influence: Calculating the impact of the fluoromethyl group on the electronic properties of the cyclobutane ring and the acidity of the alcohol, providing a rational basis for its observed chemical behavior. nuph.edu.ua

Development of New Chemical Transformations Utilizing this compound

As a building block, the true value of this compound lies in its potential for conversion into a diverse array of other useful compounds. Research should be directed toward exploring its synthetic utility.

Promising transformations include:

Functionalization of the Hydroxyl Group: Standard transformations such as oxidation to cis-3-(fluoromethyl)cyclobutanone, etherification, and esterification would provide a new set of building blocks with different linking capabilities.

Ring-Opening Reactions: Investigating controlled ring-opening reactions, driven by the inherent strain of the cyclobutane ring, could lead to the synthesis of novel, highly functionalized acyclic fluorinated compounds.

C-H Functionalization: Exploring modern catalytic methods for the selective functionalization of the C-H bonds on the cyclobutane ring would provide a powerful tool for rapidly increasing molecular complexity.

Broader Implications of Research on Fluorinated Cyclobutanol (B46151) Systems

Research into this compound and related fluorinated cyclobutanol systems has significant implications for medicinal chemistry and materials science. Cyclobutanes are increasingly sought after as bioisosteres for larger or more flexible groups, providing a rigid, three-dimensional scaffold that can improve a drug candidate's metabolic profile and target engagement. bioorganica.com.uanih.gov

The presence of fluorine adds another layer of utility, often enhancing metabolic stability and binding affinity. acs.org A deeper understanding of the synthesis and reactivity of model systems like this compound provides chemists with a more robust toolkit for designing next-generation pharmaceuticals. The development of efficient synthetic routes and novel transformations for these building blocks directly accelerates the discovery of new drugs and advanced materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the fluoromethyl group into the cyclobutane ring of cis-3-(Fluoromethyl)cyclobutan-1-ol?

- Methodological Answer : Fluorination of cyclobutane precursors using diethylaminosulfur trifluoride (DAST) is a common approach. For example, fluorination of 5′-hydroxymethyl intermediates (e.g., compound 23 in ) with DAST yields fluoromethyl derivatives. This method requires anhydrous conditions (dichloromethane, 0°C to RT) and careful purification via silica gel chromatography. Yields vary depending on steric hindrance; bulky substituents may reduce efficiency .

- Key Challenge : Competing elimination reactions can occur, requiring optimization of reaction time and temperature.

Q. How can stereochemical integrity (cis configuration) be preserved during synthesis?

- Methodological Answer : Reductive amination or catalytic hydrogenation of pre-functionalized cyclobutane intermediates (e.g., cis-amine 8 in ) with fluoromethyl-containing aldehydes (e.g., cyclopropanecarbaldehyde) preserves stereochemistry. Use of chiral catalysts (e.g., Pd/C or Ru-based systems) and low-temperature conditions (e.g., −20°C) minimizes racemization .

- Validation : NMR (¹H, ¹³C) and chiral HPLC are critical for confirming stereochemical purity .

Advanced Research Questions

Q. What analytical techniques resolve discrepancies in reported yields and purity of this compound derivatives?

- Methodological Answer :

- LC-MS/QTOF : Detects trace impurities (e.g., elimination byproducts) that may skew yield calculations. For example, used LC-MS to identify deltamethrin metabolites at sub-ppb levels, a method adaptable to fluoromethyl cyclobutane analysis .

- NMR Spectroscopy : ¹⁹F NMR quantifies fluorinated species, distinguishing between mono- and polyfluorinated byproducts. Coupling constants (²JHF) confirm fluoromethyl positioning .

- Data Contradiction : Inconsistent yields (e.g., 47% in vs. 60–70% in other studies) may stem from differences in solvent polarity or catalyst loading.

Q. How does the fluoromethyl group influence cyclobutane ring strain and reactivity in nucleophilic substitution reactions?

- Methodological Answer : Computational modeling (DFT or MD simulations) predicts ring strain via bond angle deviation and torsional stress. Experimental validation involves comparing activation energies (ΔG‡) for SN2 reactions of fluoromethyl vs. non-fluorinated analogs. Fluorine’s electronegativity increases ring polarization, accelerating nucleophilic attack at the 1-OH position .

- Contradiction : Some studies report reduced reactivity due to steric shielding by the fluoromethyl group, necessitating tailored leaving groups (e.g., mesyl vs. tosyl) .

Q. What strategies mitigate fluoromethyl group hydrolysis during in vitro biological assays?

- Methodological Answer :

- Stabilization : Co-solvents (e.g., DMSO:water 9:1) or buffered systems (pH 7.4, 4°C) reduce hydrolysis rates.

- Protection : Temporary protecting groups (e.g., tert-butyldimethylsilyl ether) for the hydroxyl group prevent nucleophilic attack on the fluoromethyl moiety during assay conditions .

Biochemical and Pharmacological Applications

Q. How is this compound utilized as a fragment in kinase inhibitor design?

- Methodological Answer : The cyclobutane scaffold provides rigidity for binding to ATP pockets. Fluoromethyl groups enhance metabolic stability by resisting CYP450 oxidation. For example, highlights similar cyclobutane fragments (e.g., PF-04965842) used in JAK1 inhibitors, where fluorination improves pharmacokinetic profiles .

- Validation : X-ray crystallography and SPR assays confirm fragment binding modes and affinity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.